molecular formula C18H17N3OS B11946779 (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone

(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B11946779
M. Wt: 323.4 g/mol
InChI Key: IFQRBFDQHNTOAZ-DEDYPNTBSA-N
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Description

(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone typically involves the condensation of 1-(4-methoxyphenyl)ethanone with 4-phenyl-1,3-thiazol-2-ylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. Further research is needed to elucidate the precise mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(4-methoxyphenyl)ethanone (4-phenyl-1,3-thiazol-2-yl)hydrazone: shares structural similarities with other hydrazone derivatives and thiazole-containing compounds.

    Thiosemicarbazones: These compounds also contain hydrazone functional groups and have been studied for their antimicrobial and anticancer properties.

    Benzothiazoles: Similar to thiazoles, benzothiazoles are heterocyclic compounds with potential biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C18H17N3OS/c1-13(14-8-10-16(22-2)11-9-14)20-21-18-19-17(12-23-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,19,21)/b20-13+

InChI Key

IFQRBFDQHNTOAZ-DEDYPNTBSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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